Ethyl 1-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate Ethyl 1-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1421524-92-6
VCID: VC4155380
InChI: InChI=1S/C19H27N3O4S/c1-4-15-12(3)20-19-22(17(15)24)10-14(11-27-19)16(23)21-8-6-7-13(9-21)18(25)26-5-2/h13-14H,4-11H2,1-3H3
SMILES: CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)N3CCCC(C3)C(=O)OCC)C
Molecular Formula: C19H27N3O4S
Molecular Weight: 393.5

Ethyl 1-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate

CAS No.: 1421524-92-6

Cat. No.: VC4155380

Molecular Formula: C19H27N3O4S

Molecular Weight: 393.5

* For research use only. Not for human or veterinary use.

Ethyl 1-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate - 1421524-92-6

Specification

CAS No. 1421524-92-6
Molecular Formula C19H27N3O4S
Molecular Weight 393.5
IUPAC Name ethyl 1-(7-ethyl-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate
Standard InChI InChI=1S/C19H27N3O4S/c1-4-15-12(3)20-19-22(17(15)24)10-14(11-27-19)16(23)21-8-6-7-13(9-21)18(25)26-5-2/h13-14H,4-11H2,1-3H3
Standard InChI Key OGMIDDFXHXFLEB-UHFFFAOYSA-N
SMILES CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)N3CCCC(C3)C(=O)OCC)C

Introduction

Structural Analysis and Molecular Properties

Core Heterocyclic Framework

The compound features a pyrimido[2,1-b] thiazine scaffold, a bicyclic system combining pyrimidine and thiazine rings. The pyrimidine component contributes electron-deficient aromaticity, while the thiazine moiety introduces sulfur-based reactivity . Substituents include:

  • 7-Ethyl and 8-Methyl Groups: These alkyl chains enhance lipophilicity, potentially improving membrane permeability.

  • 6-Oxo Functionalization: The ketone at position 6 may participate in hydrogen bonding with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₇N₃O₄S
Molecular Weight393.5 g/mol
IUPAC NameEthyl 1-(7-ethyl-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b] thiazine-3-carbonyl)piperidine-3-carboxylate
CAS Number1421524-92-6

The piperidine-3-carboxylate group introduces a conformational constraint, potentially favoring interactions with proteolytic enzymes or G-protein-coupled receptors.

Synthetic Pathways and Optimization

Multi-Step Assembly

While explicit synthetic details for this compound are unavailable, analogous pyrimido-thiazines are typically synthesized through:

  • Cyclocondensation: Reacting thiourea derivatives with α,β-unsaturated ketones to form the thiazine ring .

  • Mannich Reactions: Introducing amine-containing sidechains, as seen in related piperidine-thiazine hybrids .

  • Esterification: Final carboxylate groups are often added via ethyl chloroformate or similar agents .

A hypothetical route could involve:

  • Formation of the pyrimido-thiazine core via ceric ammonium nitrate (CAN)-catalyzed cyclization in PEG-400 .

  • Coupling the core with a pre-functionalized piperidine-3-carboxylate using carbodiimide chemistry.

Biological Activity and Mechanistic Insights

Table 2: Comparative Bioactivity of Related Thiazines

Compound ClassTarget Pathogen/EnzymeIC₅₀/EC₅₀
Pyrimido[2,1-b]thiazinesE. coli IspE kinase0.8 μM
Bis(1,2)dithiolo-thiazinesFIV nucleocapsid protein12 nM
Piperidin-4-one derivativesStaphylococcus aureus4 μg/mL

Applications in Medicinal Chemistry

Antimicrobial Drug Development

The compound’s hybrid structure aligns with efforts to combat multidrug-resistant bacteria. Its thiazine core could disrupt cell wall synthesis, while the piperidine group might impede efflux pumps .

Antiviral Scaffold Optimization

Modifying the 7-ethyl and 8-methyl groups could enhance binding to viral proteases. Computational docking studies are needed to evaluate interactions with HIV-1 reverse transcriptase .

Neuropharmacology Prospects

Piperidine-carboxylates are prevalent in acetylcholinesterase inhibitors (e.g., donepezil analogs). Functionalizing the thiazine ring with fluorinated groups might improve blood-brain barrier penetration .

Challenges and Future Directions

Synthetic Accessibility

Current limitations include low yields in multi-component reactions and purification difficulties due to the compound’s polarity. Future work should explore:

  • Flow Chemistry: Continuous synthesis to improve reproducibility.

  • Enzymatic Catalysis: Lipase-mediated esterification for greener protocols .

Target Validation

Priority research areas:

  • High-Throughput Screening: Against bacterial pan-assay interference compounds (PAINS) libraries.

  • Crystallography: Resolving co-crystal structures with IspE kinase or HIV integrase.

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